molecular formula C11H11BrO4 B8613178 Methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate

Methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate

Cat. No. B8613178
M. Wt: 287.11 g/mol
InChI Key: OBLJAKFNCGZALU-UHFFFAOYSA-N
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Patent
US05158943

Procedure details

A solution of sodium nitrite (27.7 g) in water (40.0 ml) was added dropwise to a mixture of 3,4-methylenedioxyaniline (50 g), aq. HBr (47%, 125 ml) and acetone (500 ml) at 0°-5° C., followed by stirring for 20 minutes at 5° C. To the solution was added methyl acrylate (197 ml). The resultant solution was warmed to 32° C. to which cuprous oxide (Cu2O) (0.5 g) was added in small portions with vigorous stirring. The mixture generates nitrogen gas due to exothermic reaction. After completing the generation of nitrogen gas, the reaction mixture was further stirred for an hour and concentrated under reduced pressure. Water was poured into the reaction mixture and the mixture was extracted with ether. The ethereal layer was washed with H2O, dried (MgSO4) and distilled off under reduced pressure to give methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate (56.2 g, 54%).
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
197 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH2:5]1[O:14][C:13]2[CH:12]=[CH:11][C:9](N)=[CH:8][C:7]=2[O:6]1.[BrH:15].[C:16]([O:20][CH3:21])(=[O:19])[CH:17]=[CH2:18]>O.CC(C)=O>[Br:15][CH:17]([CH2:18][C:9]1[CH:11]=[CH:12][C:13]2[O:14][CH2:5][O:6][C:7]=2[CH:8]=1)[C:16]([O:20][CH3:21])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
27.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
Quantity
125 mL
Type
reactant
Smiles
Br
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
197 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cuprous oxide
Quantity
0.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
by stirring for 20 minutes at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions with vigorous stirring
CUSTOM
Type
CUSTOM
Details
due to exothermic reaction
STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred for an hour
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was poured into the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
The ethereal layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC(C(=O)OC)CC1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 56.2 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.